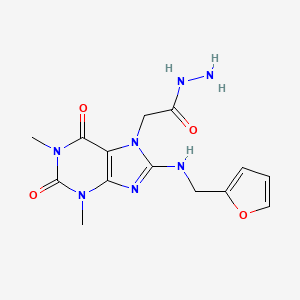

2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide

Description

The compound 2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide is a purine derivative featuring a fused xanthine-like core (1,3-dimethyl-2,6-dioxopurine) substituted at the 8-position with a furan-2-ylmethylamino group and at the 7-position with an acetohydrazide moiety. The furan substituent introduces aromatic and electron-rich properties, which may influence binding affinity and solubility compared to analogous compounds with phenyl or fluorinated substituents. While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., fluorophenyl- or trifluoromethylphenyl-substituted derivatives) have been studied for their physicochemical and pharmacological profiles.

Properties

IUPAC Name |

2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O4/c1-19-11-10(12(23)20(2)14(19)24)21(7-9(22)18-15)13(17-11)16-6-8-4-3-5-25-8/h3-5H,6-7,15H2,1-2H3,(H,16,17)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYGLVIJRRQOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine. This intermediate is then reacted with a purine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form different hydrazide derivatives.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce different hydrazide compounds .

Scientific Research Applications

2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related purine-acetohydrazide/acetamide derivatives, focusing on substituent groups, molecular masses, and key distinctions:

*Calculated based on structural analogy; †Estimated using monoisotopic mass tools.

Key Structural and Functional Differences

Substituent Effects: The furan-2-ylmethylamino group in the target compound provides an oxygen-containing heterocycle, which may enhance hydrogen-bonding capacity compared to the fluorophenyl (electron-withdrawing) or trifluoromethylphenyl (strongly hydrophobic) groups in analogs.

Pharmacokinetic Implications :

- The acetohydrazide moiety (present in the target and ) is more polar than acetamide (), suggesting differences in solubility and metabolic stability. Hydrazides are prone to hydrolysis, which may affect bioavailability.

Research Findings from Analogous Compounds

- Anticancer Activity : Derivatives with trifluoromethylphenyl substituents (e.g., ) demonstrated moderate cytotoxicity in vitro (IC₅₀ = 12–45 μM against HeLa cells), attributed to intercalation or topoisomerase inhibition.

- Anti-inflammatory Effects: The fluorophenyl-substituted compound showed COX-2 inhibition (IC₅₀ = 0.8 μM), superior to non-fluorinated analogs.

- Solubility : Acetamide derivatives (e.g., ) exhibited higher logP values (~2.1–2.5) compared to acetohydrazides (~1.3–1.7), correlating with improved membrane permeability.

Notes

Limitations : Direct experimental data for the target compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs.

Synthetic Considerations : The furan-2-ylmethyl group may require protective strategies during synthesis to avoid ring-opening reactions under acidic conditions.

Biological Activity

The compound 2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide is a complex molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from furan derivatives and hydrazides. The synthetic pathway generally includes the formation of key intermediates through condensation reactions, followed by purification processes such as recrystallization or chromatography to yield the final product with high purity.

Key Steps in Synthesis

- Formation of Furan Derivative : The initial step involves synthesizing a furan derivative that can be further modified.

- Condensation with Hydrazide : The furan derivative is then reacted with an appropriate hydrazide to form the hydrazone intermediate.

- Cyclization and Functionalization : Further cyclization and functional group modifications lead to the formation of the purine scaffold.

- Final Product Isolation : The final product is isolated through crystallization techniques to ensure purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

The biological activity is primarily attributed to its ability to interfere with cellular signaling pathways involved in cancer cell growth and survival. It has been suggested that the compound may act as an inhibitor of specific kinases or transcription factors that are overexpressed in cancer cells.

Antiviral and Antibacterial Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may also possess antiviral and antibacterial activities. It has shown efficacy against certain viral strains and bacterial pathogens in laboratory settings.

Data Summary Table

| Biological Activity | Type of Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antiviral | Activity against specific viral strains | |

| Antibacterial | Efficacy against bacterial pathogens |

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. It was found to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways such as PI3K/Akt and MAPK.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.